Tyrphostin B56
Overview
Description
Tyrphostin B56, also known as AG 556, is a synthetic compound that belongs to the family of tyrphostins, which are known for their ability to inhibit protein tyrosine kinases. Tyrphostins have been studied for their potential therapeutic effects in various diseases, particularly those involving abnormal cell signaling pathways such as cancer and inflammatory conditions.
Synthesis Analysis
The synthesis of tyrphostins like B56 typically involves the formation of a benzylidenemalononitrile core structure, which is crucial for their activity as tyrosine kinase inhibitors. Some tyrphostins have been designed with heterocyclic or alpha-substituted benzylidenemalononitrile moieties to enhance their specificity and potency against particular tyrosine kinases .
Molecular Structure Analysis
Tyrphostins, including B56, are characterized by their benzylidenemalononitrile pharmacophore. This structure is essential for their function as inhibitors of tyrosine kinase activity. Some tyrphostins have been modified to form dimeric structures, which are intended to interact with the dimeric form of the epidermal growth factor receptor (EGFR) tyrosine kinases .
Chemical Reactions Analysis
Tyrphostins like B56 act primarily by inhibiting the autophosphorylation of tyrosine kinases, which is a key step in the activation of these enzymes. By competing with ATP or the substrate at the active site of the kinase, tyrphostins prevent the phosphorylation of tyrosine residues on target proteins, thereby disrupting signal transduction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of tyrphostins such as solubility, stability, and reactivity are influenced by their molecular structure. The presence of hydroxyl groups in some tyrphostins, for example, can confer antioxidant properties and affect their solubility in biological fluids .
Relevant Case Studies
Several studies have demonstrated the potential therapeutic effects of tyrphostin B56 in various models of disease. For instance, in a canine model of gram-negative septic shock, AG 556 improved survival times and reduced multiorgan failure without impairing host defenses, suggesting its role in preventing cytokine-induced damage . In rat models of shock induced by endotoxins or gram-positive bacteria, AG 556 extended mean survival times and reduced mortality, which was associated with the suppression of macrophage mediator production . Additionally, in human glioma cell lines, tyrphostins inhibited EGF-stimulated cell growth and tyrosine kinase activity, indicating their potential in cancer therapy . Tyrphostins have also been shown to protect neuronal cells from oxidative stress, suggesting a broader range of biological effects beyond kinase inhibition .
Scientific Research Applications
Inhibition of Tyrosine Kinase Activity
Tyrphostins, including Tyrphostin B56, are notable for their ability to inhibit tyrosine kinase activity. For instance, tyrphostins have been shown to inhibit the p210bcr-abl tyrosine kinase activity in K562 cells, which is associated with the induction of erythroid differentiation (Anafi et al., 1993). Similarly, another study demonstrated the inhibition of cdk2 activity and induction of apoptosis in lymphoma cells overexpressing bcl-2 by tyrphostins (Palumbo et al., 1997).
Neuroprotective Effects
Research has also revealed the neuroprotective effects of tyrphostins. They have been shown to protect neuronal cells from oxidative stress-induced nerve cell death, employing mechanisms such as acting as antioxidants, mitochondrial uncouplers, or increasing cellular glutathione levels (Sagara et al., 2002).
Anti-inflammatory and Anticancer Applications
Tyrphostin AG490, a Janus kinase (JAK) 2 inhibitor, has shown efficacy in models of inflammatory and autoimmune diseases, and its use in collagenase-induced osteoarthritis suggests potential therapeutic utility in joint degenerative disorders (Gyurkovska et al., 2014). Moreover, the inhibition of EGF-receptor tyrosine kinase activity in living cells and the subsequent suppression of EGF-stimulated cell proliferation indicate the potential of tyrphostins in treating certain cancers (Lyall et al., 1989).
Selective Action in Leukemia Treatment
Tyrphostins have shown selectivity in targeting leukemia cells. For instance, adaphostin-induced cytotoxicity in leukemia cells occurs through mechanisms like oxidative stress induction, suggesting broader activity against myeloid and lymphoid leukemia (Chandra et al., 2003). Another study highlighted that tyrphostins, including AG957 and NSC 680410, exhibit selectivity for chronic myelogenous leukemia cells, with AG957 inducing apoptosis via the cytochrome c/Apaf-1/caspase-9 pathway (Svingen et al., 2000).
properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCNJMUSWLTSCW-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin B56 | |
CAS RN |
149092-35-3 | |
Record name | AG 556 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin B56 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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